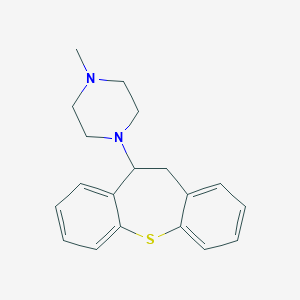
Perathiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perathiepin is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that belongs to the class of thiepin derivatives. Perathiepin has been found to exhibit pharmacological properties, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of perathiepin is not fully understood, but it is believed to act on various biological pathways. It has been found to interact with dopamine and serotonin receptors in the brain, suggesting its potential use as an antipsychotic agent. It has also been found to inhibit the growth of cancer cells, possibly through its effects on cell signaling pathways.
Biochemische Und Physiologische Effekte
Perathiepin has been found to exhibit various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential use as an antipsychotic agent. It has also been found to inhibit the growth of cancer cells, possibly through its effects on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using perathiepin in lab experiments is its potential for use in various research applications. Its pharmacological properties make it a promising candidate for research in several areas, including neuroscience and oncology. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on perathiepin. One area of interest is its potential use as an antipsychotic agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various psychiatric disorders. Another area of interest is its potential use in treating various types of cancer. Further studies are needed to determine its efficacy and to identify potential combination therapies. Additionally, further modifications to the compound may be made to alter its properties for specific research applications.
Synthesemethoden
Perathiepin can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride, followed by cyclization of the resulting intermediate to form the thiepin ring. Further modifications can be made to the compound to alter its properties for specific research applications.
Wissenschaftliche Forschungsanwendungen
Perathiepin has been found to exhibit various pharmacological properties, making it a potential candidate for research in several areas. It has been studied for its potential use as an antipsychotic agent, as well as for its neuroprotective effects. It has also been investigated for its potential use in treating various types of cancer, such as lung cancer and breast cancer.
Eigenschaften
CAS-Nummer |
1526-83-6 |
|---|---|
Produktname |
Perathiepin |
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |
InChI-Schlüssel |
MYFNXITXHNLSJY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)




